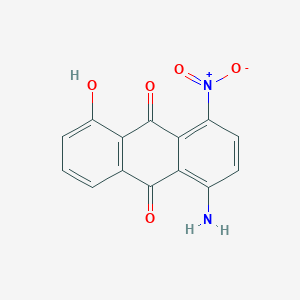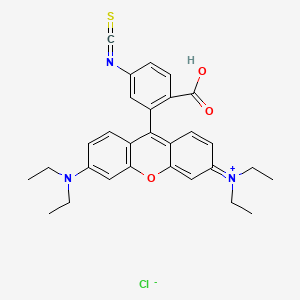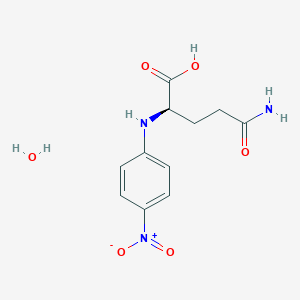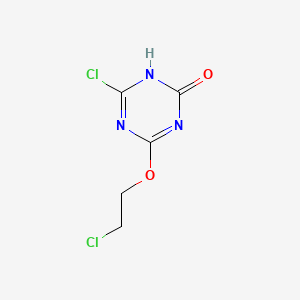
6-Chloro-4-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one typically involves the reaction of cyanuric chloride with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol attacks the electrophilic carbon of cyanuric chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
4-Chloro-6-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazine ring or the substituents attached to it.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazine derivative.
科学研究应用
4-Chloro-6-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other triazine derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or herbicidal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 4-Chloro-6-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and chloroethoxy groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The triazine ring can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological effects.
相似化合物的比较
Similar Compounds
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline: Another triazine derivative with similar structural features but different substituents.
4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline: A compound with two chloroethoxy groups, offering different reactivity and applications.
Uniqueness
4-Chloro-6-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one is unique due to its specific combination of chloro and chloroethoxy groups, which can impart distinct chemical and biological properties
属性
CAS 编号 |
90687-72-2 |
|---|---|
分子式 |
C5H5Cl2N3O2 |
分子量 |
210.02 g/mol |
IUPAC 名称 |
6-chloro-4-(2-chloroethoxy)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C5H5Cl2N3O2/c6-1-2-12-5-9-3(7)8-4(11)10-5/h1-2H2,(H,8,9,10,11) |
InChI 键 |
DHDJBWWUHGWRSJ-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)OC1=NC(=O)NC(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


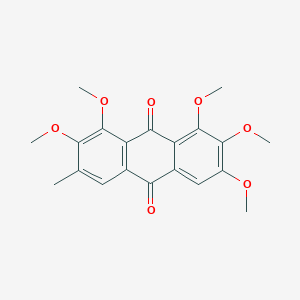
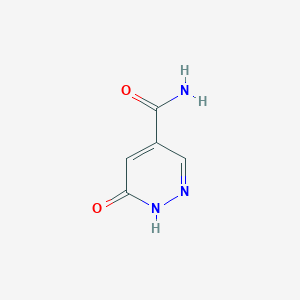
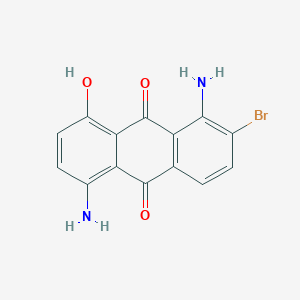
![5-Nitro-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13133966.png)
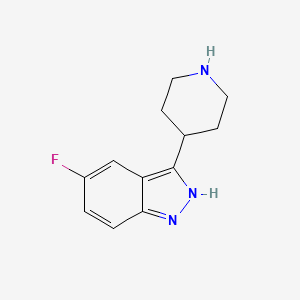
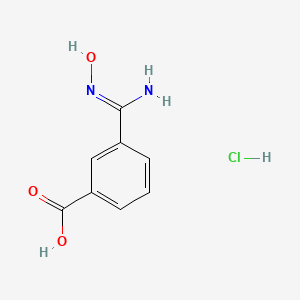
![3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13133993.png)
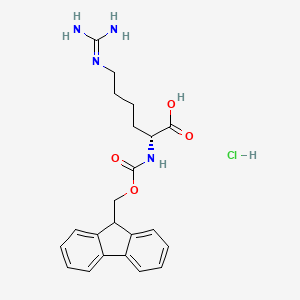
![4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine](/img/structure/B13133997.png)
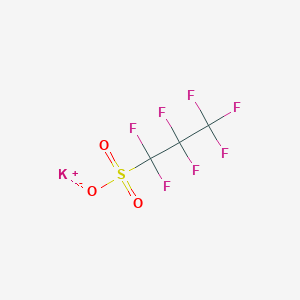
![5'-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2'-chloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13134006.png)
